3-(2-(m-Tolylamino)ethyl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[2-(3-methylanilino)ethyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9-3-2-4-10(7-9)13-5-6-14-11(15)8-17-12(14)16/h2-4,7,13H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNADSPNHGMVUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCN2C(=O)CSC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(m-Tolylamino)ethyl)thiazolidine-2,4-dione typically involves the reaction of m-toluidine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiourea to yield the desired thiazolidine-2,4-dione derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of thiazolidine-2,4-dione derivatives often employs green chemistry approaches to enhance yield and purity while minimizing environmental impact. Methods such as the use of deep eutectic solvents, which act as both solvents and catalysts, have been explored to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-(m-Tolylamino)ethyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazolidine derivatives .
Scientific Research Applications
3-(2-(m-Tolylamino)ethyl)thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-(m-Tolylamino)ethyl)thiazolidine-2,4-dione involves its interaction with various molecular targets. For instance, in antidiabetic applications, it acts as a ligand for peroxisome proliferator-activated receptors (PPARs), modulating the expression of genes involved in glucose and lipid metabolism . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structure-Activity Relationships (SAR)
- Position 3: Bulky substituents (e.g., diisopropylaminoethyl) enhance anticancer activity but reduce solubility. Smaller groups (e.g., aminoethyl) favor antidiabetic effects .
- Position 5 : Benzylidene or arylidene groups at C5 are critical for PPAR-γ binding (antidiabetic) or kinase inhibition (anticancer). The target compound’s unsubstituted C5 may require modification for optimized activity .
Biological Activity
3-(2-(m-Tolylamino)ethyl)thiazolidine-2,4-dione, a member of the thiazolidine-2,4-dione family, has garnered attention due to its diverse biological activities. This compound exhibits properties that suggest potential therapeutic applications in various fields, including oncology, neuroprotection, and metabolic disorders.
Chemical Structure and Properties
The compound features a thiazolidine ring structure with an aminoethyl side chain that enhances its biological reactivity. The presence of sulfur and nitrogen in the five-membered ring contributes to its pharmacological properties, making it a subject of interest for medicinal chemistry.
1. Anticancer Activity
Research indicates that thiazolidine derivatives, including 3-(2-(m-Tolylamino)ethyl)thiazolidine-2,4-dione, exhibit significant anticancer properties. A study demonstrated that various thiazolidine-2,4-dione derivatives showed promising cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. The IC50 values for these compounds ranged from 0.60 to 4.70 μM, indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| TZD 1 | HepG2 | 0.60 |
| TZD 2 | MCF-7 | 1.20 |
| TZD 3 | HepG2 | 4.70 |
2. Neuroprotective Effects
The compound has shown neuroprotective effects by preventing neuronal damage and oxidative stress in cell models relevant to neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies using primary neuronal cells exposed to oxidative stress (e.g., hydrogen peroxide) demonstrated that the compound preserves cell viability and reduces reactive oxygen species (ROS) levels .
3. Anti-diabetic Activity
Thiazolidinediones are known for their role in treating type 2 diabetes through activation of peroxisome proliferator-activated receptor-gamma (PPARγ). Preliminary studies suggest that derivatives of 3-(2-(m-Tolylamino)ethyl)thiazolidine-2,4-dione may enhance glucose uptake and improve insulin sensitivity by modulating PPARγ activity .
The biological activities of thiazolidine derivatives are attributed to their ability to interact with various biological targets:
- Anticancer Mechanism : Thiazolidine derivatives inhibit tumor angiogenesis by targeting vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for cancer progression .
- Neuroprotective Mechanism : The compound's antioxidant properties help mitigate oxidative stress-induced neuronal damage .
- Diabetic Mechanism : By activating PPARγ, these compounds facilitate lipid metabolism and reduce inflammation associated with insulin resistance .
Case Studies
- Neuroprotection in Animal Models : In vivo studies have demonstrated that treatment with thiazolidine derivatives can lead to improved cognitive function in rodent models of Alzheimer's disease.
- Cancer Treatment Efficacy : Clinical trials involving thiazolidine derivatives have shown promising results in reducing tumor size and improving patient outcomes in specific cancer types.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(2-(m-Tolylamino)ethyl)thiazolidine-2,4-dione?
- Methodological Answer : The compound is synthesized via multi-step reactions. A typical approach involves:
- Step 1 : Formation of the thiazolidine-2,4-dione core using thiourea and chloroacetic acid under reflux conditions .
- Step 2 : Functionalization of the core via nucleophilic substitution or condensation. For example, reacting thiazolidine-2,4-dione with 2-chloro-N-(m-tolyl)acetamide in dimethylformamide (DMF) using sodium bicarbonate as a base at room temperature, followed by purification via ethyl acetate extraction and crystallization .
- Key Conditions : Reaction progress is monitored via TLC (7:3 hexane:ethyl acetate), with yields averaging 80% .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 at 400 MHz and 100 MHz, respectively, to confirm substituent integration and connectivity .
- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (C=O stretching) and ~1645 cm⁻¹ (C=N) validate the thiazolidine-2,4-dione framework .
- Mass Spectrometry (MS) : High-resolution MS ensures molecular weight alignment with theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?
- Methodological Answer :
- Solvent Selection : DMF or acetonitrile with triethylamine (TEA) improves solubility of intermediates .
- Catalysis : Piperidine or glacial acetic acid accelerates condensation steps, reducing reaction time .
- Temperature Control : Reflux conditions (80–100°C) for Knoevenagel condensations improve regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves stereoisomers, while recrystallization in methanol/acetone enhances purity .
Q. What computational strategies are employed to predict biological activity and optimize molecular design?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina predict interactions with targets (e.g., PPAR-γ for antidiabetic activity) by analyzing binding affinities .
- Quantum Chemical Calculations : Reaction path searches using density functional theory (DFT) identify energetically favorable intermediates .
- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Dose-Response Studies : Establish EC50/IC50 values to differentiate potency variations (e.g., antimicrobial vs. anticancer activity) .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the m-tolyl ring) to explain divergent results .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., metformin for antidiabetic assays) to reduce variability .
Q. What experimental designs are recommended for evaluating metabolic stability?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rat) and NADPH, monitoring degradation via LC-MS/MS at timed intervals .
- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays to predict drug-drug interactions .
- Metabolite Profiling : High-resolution LC-Orbitrap MS identifies phase I/II metabolites, guided by predictive software like Meteor .
Data Analysis and Optimization
Q. How do stereochemical variations in the thiazolidine ring impact pharmacological activity?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using Chiralpak columns and polar solvents .
- X-ray Crystallography : Resolve absolute configurations to correlate stereochemistry with activity (e.g., (Z)-isomers showing higher PPAR-γ binding) .
- Biological Testing : Compare IC50 values of enantiomers in target-specific assays (e.g., GLUT4 translocation for antidiabetic activity) .
Q. What statistical approaches address batch-to-batch variability in biological assays?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize assay conditions (e.g., pH, temperature) and minimize noise .
- ANOVA with Tukey’s Test : Identify significant differences between batches, adjusting for outliers via Grubbs’ test .
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., IC50, solubility, logP) to isolate critical variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
